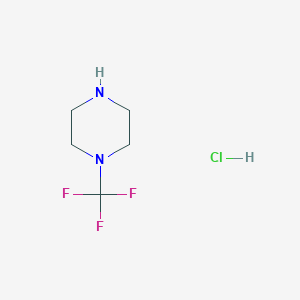

1-(Trifluoromethyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

1-(trifluoromethyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2.ClH/c6-5(7,8)10-3-1-9-2-4-10;/h9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFJKVKTCFWRHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956321-71-3 | |

| Record name | 1-(trifluoromethyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Trifluoperazine Hydrochloride

The preparation of trifluoperazine hydrochloride involves several steps, including a condensation reaction between 2-trifluoromethyl thiodiphenylamine and 4-methyl isophthalic acid-chloropropyl piperazine in an organic solvent. The reaction conditions include a pH of 9 to 12 and a temperature range of 80°C to 120°C. This process can provide a framework for synthesizing similar compounds.

4-Trifluoromethylphenyl Piperazine

The synthesis of 4-trifluoromethylphenyl piperazine involves reacting diethanolamine with thionyl chloride to form bis(2-chloroethyl)amine, which then reacts with 4-trifluoromethylaniline under heating conditions to form the hydrochloride salt. Neutralization with an alkaline substance yields the free base. This method highlights the use of ring-closure reactions and neutralization steps in piperazine synthesis.

Data Tables for Related Compounds

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylpiperazine N-oxide, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Pharmaceutical Development

TFMPP serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurotransmitter systems. Its role as a GABA receptor agonist allows it to modulate neuronal excitability, making it relevant for developing treatments for anxiety and related disorders .

Neuroscience Research

The compound's interaction with neurotransmitter systems has been extensively studied. It enhances GABAergic activity, which is crucial for inducing relaxation and reducing anxiety. This property makes TFMPP a valuable tool in neuroscience research aimed at understanding anxiety disorders and developing potential treatments.

Anticancer Research

Recent studies have explored the anticancer properties of derivatives of piperazine, including those containing the trifluoromethyl group. For instance, novel piperazine derivatives have shown significant antiproliferative effects against various cancer cell lines, including colon cancer and melanoma. One study reported that a derivative containing a 4-trifluoromethylphenyl substituent resulted in over 80% growth inhibition in several cancer types . This positions TFMPP as a promising candidate for further investigation in cancer therapeutics.

Agricultural Applications

TFMPP derivatives have also been evaluated for their acaricidal activity against pests like Tetranychus urticae. The efficacy of these compounds was tested using foliar spray methods, demonstrating potential agricultural applications in pest management .

Biochemical Pathways

TFMPP's effects on neurotransmitter systems are mediated through specific binding interactions with various receptors:

- GABA Receptors : Enhances GABA signaling, leading to anxiolytic effects.

- Serotonin Transporters : Alters serotonin levels, which may influence mood and anxiety disorders.

Case Study 1: Anticancer Activity

In a study examining novel piperazine derivatives linked to vindoline, one compound containing a trifluoromethyl group demonstrated remarkable efficacy against multiple cancer cell lines. For example:

- Colon cancer (KM12 cell line): Growth inhibition of -84.40%

- CNS cancer (SF-539 cell line): Growth inhibition exceeding -80%

- Melanoma (SK-MEL-5): Growth inhibition of -98.17% .

This highlights TFMPP's potential as a scaffold for developing new anticancer agents.

Case Study 2: Acaricidal Efficacy

Research on phenylpiperazine derivatives demonstrated their effectiveness against spider mites (Tetranychus urticae). The study involved applying various concentrations of these compounds to infested plants, showing promising results in controlling pest populations while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)piperazine hydrochloride involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Piperazine derivatives share a common scaffold but exhibit divergent pharmacological profiles due to variations in substituents. Below is a detailed comparison of TFMPP·HCl with key analogs:

Structural and Functional Analogues

Biological Activity

Overview

1-(Trifluoromethyl)piperazine hydrochloride, also known as TFMPP, is an organic compound with the molecular formula CHFN·HCl. This compound is notable for its role in biochemical reactions, particularly in modulating neurotransmitter systems. It is commonly employed as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules due to its unique chemical properties.

Target of Action

TFMPP primarily acts as a GABA receptor agonist , enhancing the effect of gamma-aminobutyric acid (GABA) in the nervous system. This mechanism is crucial for inducing relaxation and decreasing neuronal excitability, which can have significant implications for anxiety and related disorders.

Biochemical Pathways

The compound interacts with various enzymes and proteins, such as monoamine oxidase and serotonin transporters. These interactions lead to the inhibition of enzyme activity and alterations in neurotransmitter levels, resulting in profound biochemical changes within the cellular environment.

Pharmacokinetics

Upon systemic entry, TFMPP undergoes partial oxidation and elimination as an unchanged compound. Its pharmacokinetic profile indicates that it can cross the blood-brain barrier, allowing it to exert effects on the central nervous system.

Cellular Effects

TFMPP influences various cell types by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect serotonin signaling pathways, leading to significant changes in neurotransmitter synthesis and release.

Dosage Effects in Animal Models

Research indicates that the effects of TFMPP vary significantly with dosage:

- Low Doses : Enhance neurotransmitter release and improve cognitive function.

- High Doses : May lead to toxic effects, including seizures and neurotoxicity.

Temporal Effects in Laboratory Settings

In controlled laboratory conditions, TFMPP's effects change over time. Long-term exposure can result in sustained alterations in cellular function, including gene expression changes and enzyme activity modulation.

Biochemical Analysis

TFMPP's role in biochemical reactions is highlighted by its interaction with various cellular components:

- Enzymatic Interactions : Modulates activity through binding interactions.

- Transport Mechanisms : Specific transporters facilitate its distribution within cells and tissues.

Case Studies

Recent studies have explored TFMPP's potential therapeutic applications:

- Antiviral Activity : In research involving trifluoromethyl pyridine piperazine derivatives, compounds similar to TFMPP showed promising antiviral activities against plant viruses like TMV and CMV. Some derivatives exhibited EC50 values lower than commercial pesticides, indicating potential for agricultural applications .

- Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems suggest that TFMPP could be beneficial in treating conditions such as anxiety or depression by enhancing GABAergic activity .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(trifluoromethyl)piperazine hydrochloride with high purity?

- Methodological Answer : Synthesis requires precise stoichiometric control of trifluoromethylating agents and piperazine derivatives. Purification often involves sequential recrystallization using solvents like ethanol or acetonitrile to remove unreacted intermediates. Characterization via melting point analysis and HPLC (e.g., C18 columns with acetonitrile/water mobile phases) ensures purity ≥95% . Safety protocols, such as fume hood use, are critical due to volatile byproducts like hydrogen chloride .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze , , and spectra to confirm trifluoromethyl group integration and piperazine ring geometry.

- Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to detect the molecular ion peak at m/z corresponding to CHFNCl (e.g., [M+H] at m/z 207).

- Elemental Analysis : Verify Cl content matches theoretical values (e.g., ~17% for hydrochloride salts) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use local exhaust ventilation to mitigate inhalation risks, as piperazine derivatives can irritate respiratory pathways .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers develop a robust HPLC method for quantifying trace impurities in this compound?

- Methodological Answer :

- Column Selection : Use a reversed-phase C18 column (250 mm × 4.6 mm, 5 µm) with a guard column to retain polar impurities.

- Mobile Phase : Optimize a gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (e.g., 10–90% over 20 minutes) to resolve intermediates like unreacted piperazine or trifluoromethylating agents.

- Detection : UV detection at 210 nm for piperazine derivatives and 254 nm for aromatic byproducts .

Q. What strategies are effective for modifying the trifluoromethyl-piperazine scaffold to enhance pharmacological activity?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., nitro or chloro) at the para position of the piperazine ring to improve metabolic stability.

- Salt Forms : Compare hydrochloride with other salts (e.g., mesylate) for solubility and bioavailability using shake-flask solubility assays.

- Coupling Reactions : Employ EDC/HOAt-mediated amidation to conjugate with bioactive moieties (e.g., peptides), monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How should researchers address discrepancies in melting point data across different batches of the compound?

- Methodological Answer :

- Recrystallization Solvent : Test solvents (e.g., methanol vs. acetone) to isolate polymorphic forms.

- DSC Analysis : Perform differential scanning calorimetry to detect metastable crystalline phases.

- Purity Correlation : Cross-validate with HPLC purity data; impurities >0.5% can depress melting points by 2–5°C .

Q. What are best practices for stabilizing reactive intermediates during large-scale synthesis?

- Methodological Answer :

- Temperature Control : Maintain reactions at –20°C during trifluoromethylation to minimize side reactions.

- Inert Atmosphere : Use nitrogen or argon to prevent oxidation of intermediates.

- Real-Time Monitoring : Implement inline FTIR or Raman spectroscopy to track intermediate concentrations and adjust reagent addition rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.